6-(1h-1,2,4-Triazol-1-yl)nicotinimidamide

Medicinal Chemistry ADME Optimization Fragment-Based Drug Design

6-(1H-1,2,4-Triazol-1-yl)nicotinimidamide (CAS 1017091-07-4) is a heterocyclic chemical intermediate featuring a 1,2,4-triazole ring directly attached to the 6-position of a nicotinimidamide (pyridine-3-carboximidamide) scaffold. This compound serves as a key building block in medicinal chemistry programs targeting NAD biosynthesis enzymes and related pathways, where the triazole moiety functions as a hydrogen-bond anchor and metal-coordination element.

Molecular Formula C8H8N6
Molecular Weight 188.19 g/mol
Cat. No. B15320298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1h-1,2,4-Triazol-1-yl)nicotinimidamide
Molecular FormulaC8H8N6
Molecular Weight188.19 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(=N)N)N2C=NC=N2
InChIInChI=1S/C8H8N6/c9-8(10)6-1-2-7(12-3-6)14-5-11-4-13-14/h1-5H,(H3,9,10)
InChIKeyKFXWCAVVKGLMIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding 6-(1H-1,2,4-Triazol-1-yl)nicotinimidamide (CAS 1017091-07-4) for Research Sourcing


6-(1H-1,2,4-Triazol-1-yl)nicotinimidamide (CAS 1017091-07-4) is a heterocyclic chemical intermediate featuring a 1,2,4-triazole ring directly attached to the 6-position of a nicotinimidamide (pyridine-3-carboximidamide) scaffold [1]. This compound serves as a key building block in medicinal chemistry programs targeting NAD biosynthesis enzymes and related pathways, where the triazole moiety functions as a hydrogen-bond anchor and metal-coordination element [2]. The parent scaffold imbues the molecule with a relatively balanced hydrophilicity-to-polar surface area profile, supporting utility in fragment-based and structure-guided lead optimization campaigns.

Procurement Risks of Substituting 6-(1H-1,2,4-Triazol-1-yl)nicotinimidamide with Structural Analogs


Generic substitution among pyridine-carboximidamide derivatives is unreliable because small variations in heterocycle attachment position and linkage chemistry produce divergent hydrogen-bonding patterns, metal-chelation propensities, and downstream physicochemical properties [1]. For example, replacing the 1,2,4-triazole with a 1,2,3-triazole isomer alters the nitrogen orientation and pKa, directly impacting target engagement in NAMPT and related enzyme pockets [2]. Furthermore, the amidine group at the 3-position of pyridine is sensitive to hydrolytic conditions; analogs lacking this precise arrangement exhibit different stability profiles in microsomal assays, as demonstrated by the metabolic ranking of triazole-based NAMPT inhibitor subclasses in rat and human liver microsomes [2]. Without quantitative comparison data, interchange risks confounding SAR interpretation and wasting synthetic resources.

Quantitative Differentiation Evidence for 6-(1H-1,2,4-Triazol-1-yl)nicotinimidamide


Lipophilicity and Polar Surface Area Comparison Against Unsubstituted Nicotinimidamide

The 1,2,4-triazole substituent at the 6-position of the pyridine ring significantly reduces lipophilicity and increases topological polar surface area (TPSA) relative to unsubstituted nicotinimidamide. 6-(1H-1,2,4-Triazol-1-yl)nicotinimidamide exhibits an XLogP3-AA of -0.1, compared to +0.3 for the parent 3-pyridinecarboximidamide scaffold, representing a ΔLogP of -0.4 log units [1][2]. Its TPSA of 93.5 Ų exceeds the unsubstituted scaffold by approximately 20 Ų, placing it in a more favorable range for CNS avoidance when that is desired [1].

Medicinal Chemistry ADME Optimization Fragment-Based Drug Design

CYP450 Inhibition Liability Profile Versus Triazole-NAMPT Library Baseline

Predicted CYP inhibition data from ZINC docking models indicate that 6-(1H-1,2,4-Triazol-1-yl)nicotinimidamide has a moderate predicted CYP3A4 interaction score of 5.18 (SD 0.27) and CYP2D6 score of 6.22 (SD 0.32) [1]. In comparison, the triazole-based NAMPT inhibitor compound A6 (a structurally related triazole-nicotinamide analog) demonstrated minimal CYP inhibition in pooled human liver microsomes, with aminopyrine N-demethylase (AND) activity remaining above 80% of control at 10 µM [2]. The predicted values for the target compound suggest a comparable or lower CYP liability than several library members that advanced to in vivo efficacy testing.

Drug Metabolism CYP Inhibition Hepatotoxicity Risk Assessment

Scalable Synthesis and Reproducible Purity Benchmark as a Procurement Criterion

Commercially available 6-(1H-1,2,4-Triazol-1-yl)nicotinimidamide is supplied at a certified purity of 98.0% by multiple vendors, with batch-to-batch consistency documented via HPLC . The established synthetic route utilizes 6-chloronicotinic acid and 1,2,4-triazole under nucleophilic aromatic substitution conditions in DMF with potassium carbonate, a method amenable to gram-to-kilogram scale without hazardous or proprietary reagents . This contrasts with closely related analogs such as N'-hydroxy-6-(1H-1,2,4-triazol-1-yl)-3-pyridinecarboximidamide, which requires additional hydroxylation steps that complicate purification and reduce overall yield.

Chemical Synthesis Research Chemical Supply Quality Control

Structural Differentiation from 1,2,3-Triazole Isomers in Target Engagement

The 1,2,4-triazole regiochemistry in 6-(1H-1,2,4-Triazol-1-yl)nicotinimidamide positions the N2 and N4 nitrogen atoms for hydrogen-bond acceptance, whereas the 1,2,3-triazole isomer orients nitrogen atoms differently, altering the hydrogen-bonding vector [1]. In the context of NAMPT inhibition, the 1,2,4-triazole-containing series (exemplified by compounds 30c, 48b, and 31b) achieved single-digit nanomolar IC50 values (30c IC50 = 3.1 nM for NAMPT enzymatic inhibition), while the most active compound 30c demonstrated in vivo efficacy in both xenograft and allograft models [2]. Although the specific IC50 of the target compound has not been reported, its scaffold identity aligns it with the active triazole-NAMPT pharmacophore rather than the less active 1,2,3-triazole or tetrazole surrogates.

Target Engagement Kinase Inhibition NAMPT Pharmacology

Recommended Application Scenarios for 6-(1H-1,2,4-Triazol-1-yl)nicotinimidamide in Research Programs


Fragment-Based NAMPT Inhibitor Lead Generation with Reduced CYP Liability

Given its 1,2,4-triazole scaffold identity, this compound serves as a strategic fragment or early intermediate for constructing NAMPT inhibitor candidates [1]. The predicted moderate CYP interaction scores (CYP3A4 score 5.18, CYP2D6 score 6.22) suggest it belongs to a lower-risk tier relative to more lipophilic triazole analogs [2]. Teams prioritizing ADME-friendly starting points for NAD biosynthesis targets should select this compound over analogs with higher predicted LogP or uncharacterized CYP profiles.

Biochemical Assay Development Utilizing High-Purity 1,2,4-Triazole Nicotinimidamide Scaffolds

With a certified purity of 98.0% and a balanced physicochemical profile (LogP -0.1, TPSA 93.5 Ų) [1], this compound is well-suited for in vitro enzymatic and binding assays under aqueous buffer conditions [2]. The additional hydrogen-bond acceptor from the triazole ring enhances aqueous solubility relative to unsubstituted nicotinimidamide, reducing the need for organic co-solvents that can interfere with protein stability and assay reproducibility.

Structure-Activity Relationship Profiling of 1,2,4-Triazole vs. 1,2,3-Triazole Pharmacophores

For medicinal chemistry groups exploring heterocycle SAR, this compound represents a key comparator tool for distinguishing 1,2,4-triazole from 1,2,3-triazole regioisomeric effects on target binding [1]. The published NAMPT inhibitor SAR demonstrates that 1,2,4-triazole derivatives achieve up to 100-fold greater potency than their 1,2,3-triazole counterparts, and sourcing the correct regioisomer is essential for generating interpretable SAR data [2].

Scalable Intermediate for Parallel Library Synthesis of Nicotinimidamide Derivatives

The single-step SNAr synthesis from 6-chloronicotinic acid and 1,2,4-triazole, coupled with commercial availability in quantities up to 500g at 98% purity [1], makes this compound a practical choice for parallel library synthesis [2]. Researchers requiring multi-gram quantities of a consistent-quality nicotinimidamide building block for diversification at the amidine or pyridine positions will find this compound logistically and economically preferable to custom-synthesized analogs with lower purity benchmarks.

Quote Request

Request a Quote for 6-(1h-1,2,4-Triazol-1-yl)nicotinimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.